Methoxo-bridged diiron(iii) complex of m-xylylenebis(acetylacetonate) showing remarkable thermal stability for encapsulated dichloromethane†

New Journal of Chemistry Pub Date: 2009-01-27 DOI: 10.1039/B818578F

Abstract

The synthesis, structural characterization, spectroscopic, magnetic, electrochemical and thermal properties of a methoxo-bridged dinuclear iron(III) inclusion compound [Fe2(m-xba)2(μ-OCH3)2]·CH2Cl2 (1) derived from m-xylylenebis(acetylacetone) H2(m-xba) are reported. In 1, the symmetry related two distorted octahedral iron(III) centres are separated by 3.164(8) Å and the distance between the centroids of the aromatic ring planes is 11.836 Å. In the solid state molecular association takes place through C–H⋯O and C–H⋯Cl types of hydrogen bondings leading to the remarkable thermal stability of 1 whose desolvation takes place between 140 and 220 °C. The enthalpy change due to the loss of dichloromethane, as determined by differential scanning calorimetric measurement, is −103 kJ mol−1. Variable-temperature (4–300 K) magnetic susceptibility measurements indicated antiferromagnetic exchange interaction (H = −2JS1S2) in 1 with J = −13.5 cm−1. The 1H NMR spectrum of 1 in CD2Cl2 is consistent with its symmetric structure and exhibits maximum paramagnetic shift for the methoxy protons (ca. 200 ppm). The cyclic voltammogram of 1 in dichloromethane in the potential range 0 to −1.2 V exhibits a quasi-reversible redox couple due to FeIIIFeIII/FeIIIFeII with E1/2 = −0.85 V. Further reduction to the FeIIFeII state at −1.5 V leads to decomposition of the complex species.

Graphical abstract: Methoxo-bridged diiron(iii) complex of m-xylylenebis(acetylacetonate) showing remarkable thermal stability for encapsulated dichloromethane
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